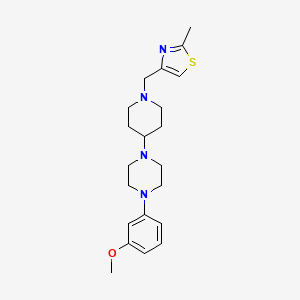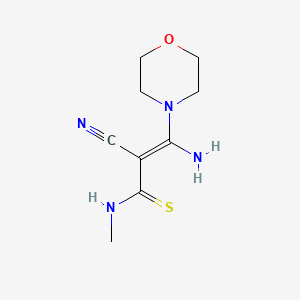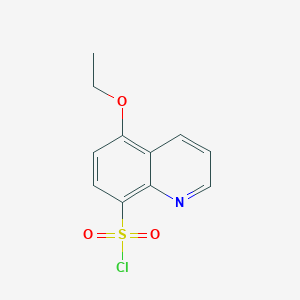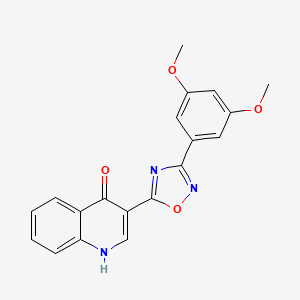![molecular formula C18H14BrFN4O2S2 B2548249 4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946306-36-1](/img/structure/B2548249.png)
4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic compound. It has a molecular weight of 563.249 g/mol . The compound is likely to have a wide range of biological activities, as thiazole derivatives are known to exhibit various pharmaceutical applications .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions. Thiazole derivatives are synthesized by researchers with variable substituents as target structures . The exact synthesis process for this specific compound isn’t available in the retrieved data.Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 563.249 g/mol . More specific physical and chemical properties aren’t available in the retrieved data.Aplicaciones Científicas De Investigación
Gastroprotective Properties
Ebrotidine, a compound with a structure related to the one mentioned, showcases gastroprotective properties. Its cytoprotective attributes stem not from endogenous prostaglandin generation but from its ability to induce beneficial mucosal responses. These include increased mucus gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Such improvements are directly tied to the drug’s capability to enhance the synthesis and secretion of mucins and phospholipids, crucial for gastric mucus, and to promote mucin macromolecular assembly. Additionally, ebrotidine facilitates the gastric mucosal expression of integrin receptors, crucial for interacting with extracellular matrix proteins like laminin, and promotes ulcer healing by modulating cell cycle progression and protecting gastric epithelial integrity from calcium imbalance (Slomiany, Piotrowski, & Slomiany, 1997).
Synthesis of Organic Compounds
2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, illustrates the relevance of bromo-fluorinated compounds in organic synthesis. Despite the high yields of this compound through cross-coupling reactions, challenges include the high costs and toxicity associated with palladium and phenylboronic acid. A practical method for its synthesis has been developed, highlighting the importance of such compounds in the production of anti-inflammatory and analgesic materials (Qiu, Gu, Zhang, & Xu, 2009).
Synthesis of Fused Heterocycles
Compounds related to the one mentioned play a crucial role in synthesizing various heterocyclic compounds. For example, 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles are utilized in creating fused heterocycles like 1-benzofurans, indoles, and 1-benzothiophenes. Their powerful synthetic potential underlines the broad applicability of such compounds in medicinal chemistry and drug development (Petrov & Androsov, 2013).
Anti-Helicobacter pylori Activities
Ebrotidine also exhibits remarkable anti-Helicobacter pylori properties, combining acid-suppressant activity with gastroprotective and antimicrobial capabilities. This dual functionality suggests potential in treating gastric diseases caused by H. pylori infection, reflecting the therapeutic versatility of related compounds (Slomiany, Piotrowski, & Slomiany, 1997).
Propiedades
IUPAC Name |
4-bromo-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWRBZVKZUHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2548166.png)

![2,6-dichloro-N-{2-[(dimethylcarbamoyl)methoxy]-4-methylphenyl}pyridine-3-carboxamide](/img/structure/B2548171.png)
![1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2548173.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2548179.png)
![N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2548180.png)
![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide](/img/structure/B2548181.png)
![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)

![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)


![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)